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Introduction

The RAS-PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.
Its aberrant activation, frequently driven by mutations in KRAS and PIK3CA genes, is a
hallmark of many human cancers. While the development of direct KRAS inhibitors has marked
a significant advancement in treating KRAS-mutant tumors, adaptive resistance often limits
their long-term efficacy. One key resistance mechanism involves the sustained activation of the
PI13Ka pathway.

BBO0-10203 is a first-in-class, orally bioavailable small molecule that offers a novel therapeutic
strategy by specifically disrupting the protein-protein interaction between RAS and
phosphoinositide 3-kinase alpha (PI3Ka).[1][2][3][4] This unique mechanism of action allows
BBO0-10203 to inhibit RAS-mediated activation of the PI3Ka-AKT signaling pathway, a crucial
downstream effector pathway for RAS-driven cancers.[1][4][5] A significant advantage of BBO-
10203 is its ability to potently inhibit pAKT signaling in tumor cells without inducing
hyperglycemia, a dose-limiting toxicity associated with traditional PI3Ka kinase inhibitors.[1][2]
[6] This is because insulin-mediated glucose uptake does not rely on RAS-mediated PI3Ka
activation.[1]

This document provides detailed application notes on the synergistic combination of BBO-
10203 with KRAS inhibitors, summarizing key preclinical data and providing representative
protocols for in vitro and in vivo evaluation.
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Mechanism of Action: Dual Pathway Inhibition

BBO-10203 covalently binds to cysteine 242 within the RAS-binding domain of PI3Kaq,
effectively preventing its engagement and subsequent activation by all RAS isoforms (KRAS,
HRAS, and NRAS).[1][7][8] This leads to a potent and selective inhibition of the PI3K/AKT
signaling cascade in tumor cells.

The combination of BBO-10203 with a KRAS inhibitor (e.g., a KRAS G12C or a pan-KRAS
inhibitor) provides a comprehensive, dual blockade of the two major downstream signaling
pathways driven by oncogenic KRAS: the MAPK pathway (targeted by the KRAS inhibitor) and
the PI3K/AKT pathway (targeted by BBO-10203). This dual inhibition is hypothesized to lead to
a more profound and durable anti-tumor response by preventing the development of adaptive
resistance.[1][4]
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Figure 1: Dual inhibition of KRAS signaling pathways.

Preclinical Data Summary

The combination of BBO-10203 with KRAS inhibitors has demonstrated significant synergistic
anti-tumor activity in various preclinical models.

Table 1: In Vitro Activity of BBO-10203
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Parameter Value

Cell Lines /

. Reference(s)
Conditions

pAKT Inhibition (IC50) 5 nM

HER2-amplified and
wild-type or mutant [5]

PI3Ka cell lines

Cellular Target
~30 nM
Engagement

Diverse panel of
human cancer cell [1]

lines

Table 2: In Vivo Monotherapy and Combination Activity
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Model Type Cancer Type Treatment Key Findings Reference(s)
Esophageal BBO-10203 (30 o
Significant tumor
CDX (KYSE-410) (HER2amp/KRA mg/kg, oral, ) [5]
i regression.
SG12C) daily)
BBO-10203 +
Deep tumor
KRAS-mutant BBO-8520 ]
CDX, PDX, GEM regressions; [110719]
models (KRASG12C
S well-tolerated.
inhibitor)
BBO-10203 +
Deep tumor
KRAS-mutant BBO-11818 ,
CDX, PDX, GEM regressions; [1107119]
models (pan-KRAS
o well-tolerated.
inhibitor)
KRAS-mutant
pancreatic, BBO-10203 + Enhanced anti-
CDX o [10][11]
NSCLC, BBO-11818 tumor activity.
colorectal cancer
Significant
decrease in cell
proliferation
Lung BBO-10203 + (BrdU) and
NCI-H2122 CDX _ _ . [12]
Adenocarcinoma  BBO-8520 increase in
apoptosis
(cleaved
caspase-3).

Experimental Protocols

The following are representative protocols for evaluating the combination of BBO-10203 and

KRAS inhibitors. Specific cell lines, reagent concentrations, and incubation times should be

optimized for each experimental system.

Protocol 1: In Vitro Cell Viability and Synergy Analysis
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This protocol outlines the assessment of cell viability in response to BBO-10203 and a KRAS
inhibitor, and the subsequent analysis of synergistic effects.

Start: Treat with serial dilutions of [ailisio G Assess cell viabilit Analyze data: End:
Seed cells in BB0O-10203, KRAS inhibitor, 72-96 hours @ CellTiter-GIo@y) - Calculate IC50 values SO asséssment
96-well plates and combination 9 - Determine synergy (e.g., Bliss, HSA) ynergy

Click to download full resolution via product page

Figure 2: In vitro synergy experimental workflow.

Materials:

o KRAS-mutant cancer cell line of interest

o Complete cell culture medium

» BBO-10203 (stock solution in DMSO)

» KRAS inhibitor (stock solution in DMSO)

o 96-well clear bottom, white-walled plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
e Luminometer

Procedure:

o Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to
adhere overnight.

e Drug Preparation: Prepare a dose-response matrix of BBO-10203 and the KRAS inhibitor,
both alone and in combination. This typically involves serial dilutions of each compound.

o Treatment: Add the drug solutions to the respective wells. Include vehicle control (DMSO)

wells.
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« Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%
Co2.

 Viability Assessment: Add the cell viability reagent to each well according to the
manufacturer's instructions.

o Data Acquisition: Measure luminescence using a plate reader.
e Data Analysis:
o Normalize the data to the vehicle-treated controls.
o Calculate the IC50 values for each compound alone using a non-linear regression model.

o Use a synergy model (e.g., Bliss Independence or HSA) to determine if the combination
effect is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis of Pathway
Modulation

This protocol is for assessing the inhibition of pAKT and pERK, key pharmacodynamic markers
of BBO-10203 and KRAS inhibitor activity, respectively.

Materials:

KRAS-mutant cancer cell line

o 6-well plates

 BBO-10203 and KRAS inhibitor

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

¢ Transfer buffer and nitrocellulose or PVDF membranes
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (pAKT, total AKT, pERK, total ERK, and a loading control like 3-actin)
» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them
with BB0O-10203, the KRAS inhibitor, the combination, or vehicle control for a specified time
(e.g., 2-24 hours).

e Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel
to separate proteins by size, and then transfer the proteins to a membrane.

e Immunoblotting:
o Block the membrane for 1 hour at room temperature.
o Incubate with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detection: Add the chemiluminescent substrate and capture the signal using an imaging
system.

e Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to
the total protein and loading control.
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Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of the BBO-
10203 and KRAS inhibitor combination in a mouse xenograft model.

Implant tumor cells
subcutaneously into
immunocompromised mice

( Monitor tumor growth )

Randomize mice into
treatment groups when
tumors reach ~150 mm3

:

Administer treatment daily:
- Vehicle
- BBO-10203
- KRAS Inhibitor
- Combination

:

Measure tumor volume
and body weight 2-3x
per week

:

Continue until endpoint
(e.g., tumor volume limit)

'

Collect tumors for
pharmacodynamic analysis
(e.g., Western blot, IHC)
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Figure 3: In vivo xenograft study workflow.

Materials:

e Immunocompromised mice (e.g., nude or NSG mice)

o KRAS-mutant tumor cells

o Matrigel (optional)

« BBO-10203 and KRAS inhibitor formulated for oral gavage
» Vehicle control

o Calipers

e Analytical balance

Procedure:

o Tumor Implantation: Subcutaneously implant tumor cells (typically mixed with Matrigel) into
the flank of the mice.

e Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per
week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

e Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize
the mice into treatment cohorts (e.g., Vehicle, BBO-10203 alone, KRAS inhibitor alone,
Combination).

o Treatment Administration: Administer the treatments daily via oral gavage. Monitor the body
weight of the mice as a measure of toxicity.

» Efficacy Endpoint: Continue treatment until the tumors in the control group reach the
predetermined endpoint size.
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o Data Analysis: Plot the mean tumor volume + SEM for each group over time. Calculate the
tumor growth inhibition (TGI) for each treatment group.

e Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points,
tumors can be harvested for analysis of pAKT, pERK, proliferation markers (e.g., Ki-67), and
apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry
(IHC).

Conclusion

The combination of BBO-10203 with KRAS inhibitors represents a promising therapeutic
strategy for KRAS-driven cancers. By simultaneously targeting two key downstream signaling
pathways, this combination has the potential to induce deeper and more durable anti-tumor
responses and overcome adaptive resistance. The protocols provided herein offer a framework
for the preclinical evaluation of this novel combination therapy. BBO-10203 is currently being
evaluated in the Phase 1 BREAKER-101 clinical trial (NCT06625775).[1][3][4][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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